molecular formula C19H12F6N2S B3129537 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 339101-73-4

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B3129537
CAS No.: 339101-73-4
M. Wt: 414.4 g/mol
InChI Key: WGMAWNFKICSGKJ-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound characterized by the presence of trifluoromethyl groups attached to both benzyl and phenyl rings, which are further connected to a pyrimidine core The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The process generally includes the following steps:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst.

    Coupling Reactions: The final step involves coupling the trifluoromethyl-substituted benzyl and phenyl groups to the pyrimidine core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine core or the trifluoromethyl groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products where the trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. This can lead to the modulation of enzyme activity, receptor binding, or other biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-phenylpyrimidine
  • 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[4-(trifluoromethyl)phenyl]pyrimidine
  • 2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine

Uniqueness

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine is unique due to the specific positioning of the trifluoromethyl groups on both the benzyl and phenyl rings. This structural feature can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds. The presence of multiple trifluoromethyl groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6N2S/c20-18(21,22)15-5-1-3-12(7-15)11-28-17-26-9-14(10-27-17)13-4-2-6-16(8-13)19(23,24)25/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMAWNFKICSGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130690
Record name 5-[3-(Trifluoromethyl)phenyl]-2-[[[3-(trifluoromethyl)phenyl]methyl]thio]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339101-73-4
Record name 5-[3-(Trifluoromethyl)phenyl]-2-[[[3-(trifluoromethyl)phenyl]methyl]thio]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339101-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Trifluoromethyl)phenyl]-2-[[[3-(trifluoromethyl)phenyl]methyl]thio]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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